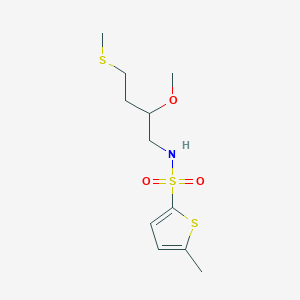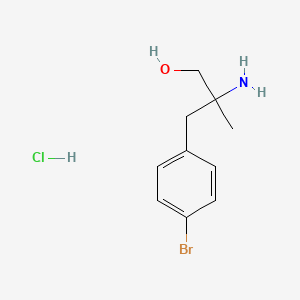
2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” is an organic compound containing an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), a methyl group (-CH3), and a hydroxyl group (-OH). The “hydrochloride” part suggests that this compound is a hydrochloride salt, which means it likely forms a crystalline solid and is soluble in water .
Molecular Structure Analysis
The molecular structure of this compound would consist of a bromophenyl group attached to the 3rd carbon of a 2-methylpropan-1-ol backbone, with an amino group attached to the 2nd carbon. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group might participate in acid-base reactions, the bromine atom could be involved in substitution or elimination reactions, and the hydroxyl group could undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
As a hydrochloride salt, this compound is likely to be a crystalline solid at room temperature. It’s probably soluble in water and polar organic solvents. The presence of the bromine atom might make the compound relatively heavy and could affect its boiling and melting points .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tertiary Amino Alcohols
This compound is used in the synthesis of a broad series of tertiary amino alcohols, particularly as analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Antitumor Activity
Research has been conducted to test the antitumor activity of derivatives of this compound, indicating its potential in the development of biologically active compounds (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Novel racemic derivatives of this compound have been synthesized and evaluated for uterine relaxant activity, suggesting potential applications in obstetrics (Viswanathan & Chaudhari, 2006).
Viscosity Studies in Aqueous Solutions
The compound has been studied for its role in determining the viscosities of aqueous solutions, which is crucial for understanding its behavior in various solvents (Chenlo, Moreira, Pereira, & Vázquez, 2002).
Antibacterial and Antioxidant Properties
The compound has been used to synthesize aminopropanols that show moderate antibacterial activity and high antioxidant activity, indicating its utility in the development of new pharmaceuticals (Gasparyan et al., 2011).
Biochemical Applications
Biofuel Production
The compound has been utilized in metabolic engineering studies for biofuel production, specifically in the anaerobic production of 2-methylpropan-1-ol in Escherichia coli, which is significant in the development of renewable energy sources (Bastian et al., 2011).
Immunosuppressive Activity
Derivatives of this compound have been synthesized and evaluated for their potential immunosuppressive activity, which is relevant in the context of organ transplantation and autoimmune diseases (Kiuchi et al., 2000).
Antimicrobial Agents
Studies have been conducted on substituted phenyl azetidines derived from this compound to evaluate their potential as antimicrobial agents, an area of significant interest in combating antibiotic-resistant bacteria (Doraswamy & Ramana, 2013).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets resulting in a variety of biological activities .
Biochemical Pathways
Related compounds have been involved in a variety of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-amino-3-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVCZUJRBQISA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
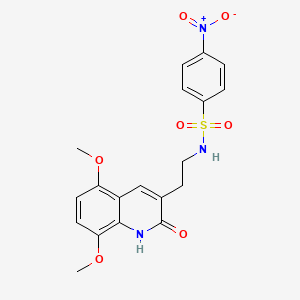
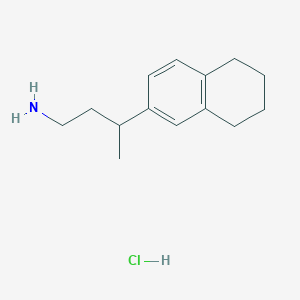
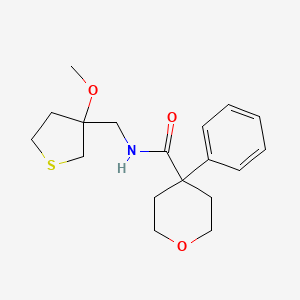
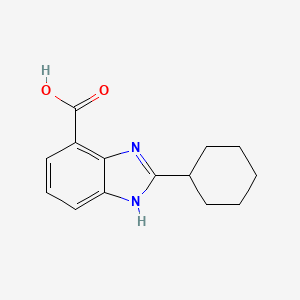

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)

![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

